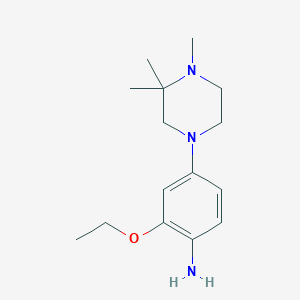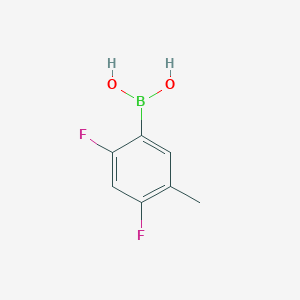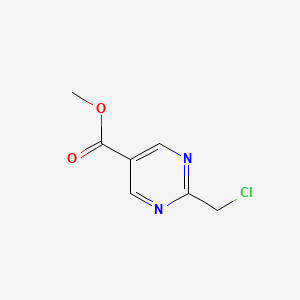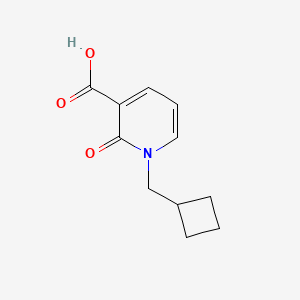
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Descripción general
Descripción
The compound “1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a cyclobutylmethyl group, which is a cyclobutane (a four-membered carbon ring) with a methyl group attached . The compound also contains a 2-oxo-1,2-dihydropyridine-3-carboxylic acid group, which is a pyridine ring (a six-membered ring with one nitrogen atom) that has been reduced (made less unsaturated) and has a carboxylic acid group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutylmethyl group would form a four-membered ring, while the 2-oxo-1,2-dihydropyridine-3-carboxylic acid group would form a six-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any additional substituents.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the carboxylic acid group could make the compound acidic, and it might undergo reactions typical of carboxylic acids . The cyclobutylmethyl group might also undergo reactions typical of cycloalkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with various reagents. Unfortunately, specific information on the physical and chemical properties of this exact compound was not found in the available resources .Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been a subject of study in hydrogen bonding. For instance, a related compound, 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid, has been investigated for its hydrogen bonding characteristics using 1H NMR spectroscopy and X-ray crystallography. This research revealed strong intramolecular hydrogen bonding forming an 8-membered chelate ring (Dobbin et al., 1993).
Synthesis and Antibacterial Activity
Compounds within the 1,4-dihydropyridine class, including 1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been synthesized for potential antibacterial applications. For example, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are structurally related, were synthesized and evaluated for antibacterial properties (Miyamoto et al., 1987).
Structural Characterization and Chemical Analysis
Research has also been conducted on the synthesis and characterization of similar compounds like 2-oxo-1,2-dihydropyridine-1-acetic acid. This involved a reaction of 2-hydroxypyridine and chloroacetic acid, leading to a novel compound characterized by elemental analysis, IR spectrum, and X-ray diffraction. Such studies contribute to understanding the chemical and physical properties of dihydropyridine derivatives (Zhao Jing-gui, 2005).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations of its biological activity, and development of methods for its synthesis. Understanding the properties of cycloalkanes and their derivatives is crucial as many of the biological processes that occur in most living things have cycloalkane-like structures .
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-9(11(14)15)5-2-6-12(10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFDDILRZKDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



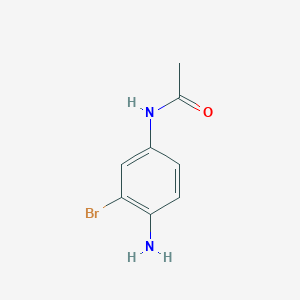
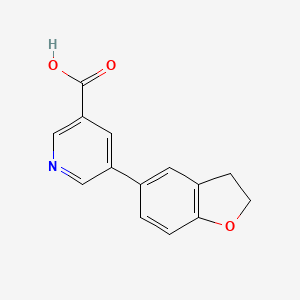
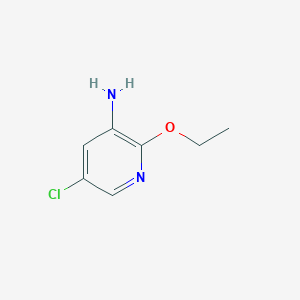
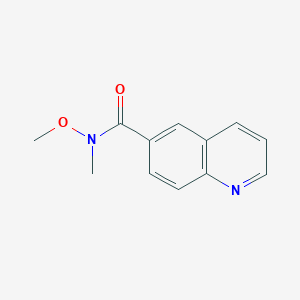
![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)
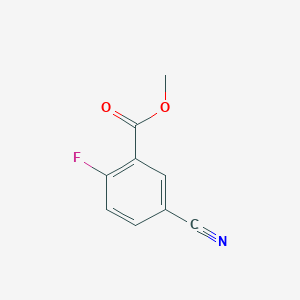
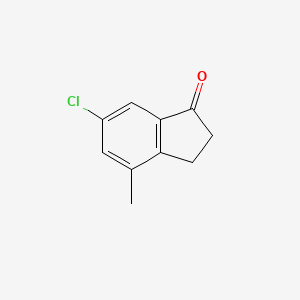

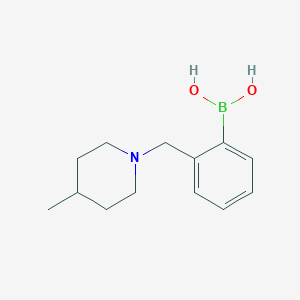
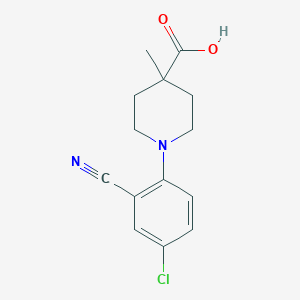
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)
